molecular formula C10H19NO2 B6325000 Methyl 4-(1-aminoethyl)cyclohexanecarboxylate CAS No. 1824255-71-1

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate

Cat. No.: B6325000
CAS No.: 1824255-71-1
M. Wt: 185.26 g/mol
InChI Key: ZPLFLHNJAYZKFG-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminoethyl)cyclohexanecarboxylate (CAS 1824255-71-1) is a chiral cyclohexane derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, with its molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . Its structure, featuring both a carboxylate ester and an amine-functionalized side chain, makes it a valuable precursor for constructing more complex molecules, similar to other aminomethyl cyclohexanecarboxylates used in pharmaceutical research . Researchers utilize this scaffold in developing active pharmaceutical ingredients (APIs) and bio-conjugates. The amine and ester functional groups provide handles for further chemical modification, enabling its incorporation into larger molecular frameworks or its use in creating targeted drug delivery systems, analogous to applications of related cyclohexanecarboxylate derivatives in antibody-drug conjugates (ADCs) and protein-linking technologies . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h7-9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFLHNJAYZKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies

Established Synthetic Pathways to Methyl 4-(1-aminoethyl)cyclohexanecarboxylate

The synthesis of this compound can be approached through various strategic disconnections of the target molecule. Key methods focus on constructing the cyclohexane (B81311) ring, modifying existing cyclohexane precursors, and introducing the crucial amino and ester functionalities at appropriate stages.

Total Synthesis Approaches

Total synthesis strategies aim to construct the substituted cyclohexane ring from acyclic precursors. A common and powerful method for forming six-membered rings is the Diels-Alder reaction. For instance, a diene could react with a dienophile containing precursors to the final functional groups. Subsequent reduction of the resulting cyclohexene (B86901) and manipulation of the functional groups would lead to the target compound. Another approach involves intramolecular cyclization reactions of appropriately substituted linear chains. These methods offer versatility but can be lengthy and require careful control of stereochemistry.

Conversion from Cyclohexanecarboxylic Acid Derivatives

A more direct approach involves the modification of readily available cyclohexanecarboxylic acid derivatives. osti.gov Starting from a precursor such as methyl 4-acetylcyclohexanecarboxylate, the synthesis can be streamlined. The key transformation in this pathway is the conversion of the acetyl group into the 1-aminoethyl group. This is typically achieved through reductive amination, a robust and widely used method in organic synthesis. masterorganicchemistry.com This strategy is often preferred for its efficiency and the commercial availability of suitable starting materials. The hydrogenation of corresponding aromatic precursors, such as derivatives of p-aminobenzoic acid, can also yield the saturated cyclohexane core, which can then be further modified. google.com

Amidation and Esterification Processes

Esterification is a critical step in the synthesis of the title compound, converting the carboxylic acid to its methyl ester. This transformation can be performed at various stages of the synthesis. A common method involves reacting the corresponding amino acid, 4-(1-aminoethyl)cyclohexanecarboxylic acid, with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane. nih.gov This direct esterification is generally high-yielding and straightforward. nih.gov

While amidation is not directly used to synthesize the primary amine in the target molecule, it is a related and important process for creating derivatives. Post-synthetic amidation could be used to modify the carboxylic acid group into various amides for structure-activity relationship studies. researchgate.netberkeley.edu

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages
Fischer Esterification Methanol, H₂SO₄ (catalyst) Reflux Inexpensive reagents
Thionyl Chloride Methanol, SOCl₂ Room Temperature to Reflux High yield, avoids water

Strategies for Amino Group Introduction (e.g., reductive amination precursors)

The introduction of the amino group is arguably the most crucial step in the synthesis. Reductive amination stands out as the most common and efficient method. wikipedia.org This reaction involves the condensation of a ketone (or aldehyde) with an amine or ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com

For the synthesis of this compound, the precursor would be methyl 4-acetylcyclohexanecarboxylate. This ketone reacts with ammonia to form an imine, which is subsequently reduced using a selective reducing agent.

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): Highly selective for reducing imines in the presence of ketones. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, also highly effective. researchgate.net

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. unirioja.es

This one-pot reaction is valued for its operational simplicity and efficiency. wikipedia.org

Table 2: Reductive Amination Conditions

Precursor Amine Source Reducing Agent Typical Solvent
Methyl 4-acetylcyclohexanecarboxylate Ammonia / Ammonium (B1175870) Acetate (B1210297) Sodium cyanoborohydride Methanol
Methyl 4-acetylcyclohexanecarboxylate Ammonia / Ammonium Chloride Sodium triacetoxyborohydride Dichloroethane

Precursor Compounds and Intermediate Syntheses

Synthesis of N-Protected Cyclohexanecarboxylic Acid Derivatives

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from interfering with subsequent reactions, such as esterification or other modifications. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

For instance, 4-(1-aminoethyl)cyclohexanecarboxylic acid can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield N-Boc-4-(1-aminoethyl)cyclohexanecarboxylic acid. This protected intermediate can then be safely subjected to esterification or other transformations. The Boc group can be readily removed at the end of the synthesis using acidic conditions. The use of N-protecting groups can also be crucial in controlling stereochemistry during certain reactions. quickcompany.in

The synthesis of such protected derivatives is a standard procedure in peptide synthesis and the preparation of amino acid analogs, ensuring high yields and chemical purity of the final product. google.com

Preparation of Cyclohexane-1,4-dicarboxylic Acid Esters as Starting Materials

A common and industrially significant method for preparing cyclohexane-1,4-dicarboxylic acid esters involves the catalytic hydrogenation of the corresponding terephthalic acid dialkyl esters. google.comwikipedia.org This process converts the aromatic ring of the terephthalate (B1205515) into a saturated cyclohexane ring.

The hydrogenation is typically performed at elevated temperatures and pressures in the presence of a metal catalyst. google.com It is known that dimethyl terephthalate (DMT) can be hydrogenated to produce dimethyl 1,4-cyclohexane dicarboxylate, which is a mixture of cis and trans isomers. google.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. google.com

A patented process describes the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters in nearly quantitative yield by hydrogenating the corresponding terephthalic acid dialkyl ester. google.com This method specifies the use of a metallic hydrogenation catalyst, such as nickel on a silicate (B1173343) carrier, and avoids expensive noble metals like platinum. google.com The reaction is enhanced by the addition of a monofunctional ester, such as p-toluic acid alkyl ester or 4-methyl cyclohexane carboxylic acid alkyl ester. google.com

ParameterConditionReference
Starting MaterialTerephthalic acid dialkyl ester google.com
CatalystMetallic hydrogenation catalyst (e.g., Nickel on silicate carrier) google.com
Temperature150-250 °C (preferably 160-200 °C) google.com
Hydrogen Pressure50-300 atmospheres (preferably 100-200 atmospheres) google.com
Additive≥10% p-toluic acid alkyl ester and/or 4-methyl cyclohexane carboxylic acid alkyl ester google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and controlling the stereoselectivity of the final product. The hydrogenation of aromatic precursors to their cyclohexane derivatives is a key step where optimization plays a significant role. For instance, in the synthesis of the closely related trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid, several parameters are manipulated to favor the formation of the desired trans isomer. google.comgoogleapis.com

It has been found that conducting the hydrogenation of 4-aminobenzoic acid derivatives under basic conditions using a ruthenium on carbon (Ru/C) or alumina (B75360) catalyst can yield a high ratio of the trans isomer. google.comgoogle.com The reaction is sensitive to temperature, with a preferred range of 90 °C to 120 °C; temperatures outside this range can lead to lower trans/cis selectivity and reduced yields. google.com The hydrogen pressure is also a key variable, with mild conditions (not exceeding 40 bar) being preferable for safety and industrial applicability. google.comgoogle.com Solvents such as water, isopropanol, ethanol, or mixtures thereof are effective for the reaction. google.com

The following table summarizes the results from various experimental conditions for the hydrogenation of p-aminobenzoic acid, illustrating the impact of different parameters on the conversion and the cis/trans isomer ratio of the resulting 4-aminocyclohexane-1-carboxylic acid. These findings provide a model for the optimization of the synthesis of this compound.

CatalystSolventTemperature (°C)Pressure (bar)Time (h)Conversioncis:trans RatioReference
5% Ru/C10% NaOH (aq)1001520Complete1:4.6 google.com
5% Ru/C10% NaOH (aq)1201520Complete1:3.2 google.com
5% Ru/C10% NaOH (aq)801520Incomplete1:4.8 google.com
5% Ru/CIsopropanol/Water1103020Complete1:3.0 google.com
5% Ru/Al2O310% NaOH (aq)1001520Complete1:3.5 google.com

These optimization studies highlight that a careful balance of catalyst choice, solvent, temperature, and pressure is necessary to achieve high yields and the desired stereochemical outcome in the synthesis of substituted cyclohexanes like this compound. google.comgoogle.com

Stereochemical Control and Isolation

Strategies for Diastereoselective Synthesis within the Cyclohexane (B81311) System

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of the cyclohexane system of methyl 4-(1-aminoethyl)cyclohexanecarboxylate, this involves controlling the relative stereochemistry of the substituents on the cyclohexane ring. nih.govresearchgate.net Various methods can be employed to achieve this, often leveraging the inherent conformational preferences of the cyclohexane ring and the steric and electronic properties of the reactants and catalysts. nih.govbeilstein-journals.org

One common approach involves the use of cascade reactions, such as the Michael-aldol reaction, to construct the substituted cyclohexane skeleton with a high degree of diastereoselectivity. nih.govbeilstein-journals.org These reactions can create multiple stereocenters in a single step, with the stereochemical outcome often dictated by the reaction conditions and the nature of the starting materials. nih.govbeilstein-journals.org For instance, the synthesis of highly functionalized cyclohexanones, which can serve as precursors to compounds like this compound, has been achieved with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org

Another strategy is the diastereodivergent synthesis, which allows for the selective formation of any possible diastereomer of a multi-substituted cycloalkane by carefully choosing the appropriate ligand in a metal-catalyzed reaction. nih.govresearchgate.net This approach offers remarkable versatility in accessing all isomers of disubstituted cyclohexanes. nih.govresearchgate.net

The stereochemistry of the final product can also be influenced by the stereochemistry of the starting materials. For example, the reaction of conjugated enynones with malononitrile (B47326) has been shown to produce substituted cyclohexanes with high diastereoselectivity, yielding only one pair of enantiomers out of a possible sixteen stereoisomers. nih.gov

Table 1: Examples of Diastereoselective Synthesis Strategies for Substituted Cyclohexanes

StrategyKey FeaturesPotential Application to Target Compound
Cascade Michael-Aldol ReactionForms multiple stereocenters in one pot with high diastereoselectivity. nih.govbeilstein-journals.orgSynthesis of a cyclohexanone (B45756) precursor with desired relative stereochemistry of substituents.
Ligand-Controlled Diastereodivergent HydroalkylationAllows access to all possible diastereomers by changing the catalyst's ligand. nih.govresearchgate.netSelective synthesis of either cis or trans isomers of the target compound.
Stereoselective Reaction of Conjugated EnynonesHigh diastereoselectivity, forming a single pair of enantiomers. nih.govControlled formation of the cyclohexane ring with specific substituent arrangements.

Enantioselective Synthesis Approaches to Specific Stereoisomers

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. researchgate.netresearchgate.netnih.govresearchgate.netdicp.ac.cnacs.org This is crucial when a specific enantiomer of this compound is required, as different enantiomers can have distinct biological activities. rijournals.com

Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing chiral catalysts to induce stereoselectivity. acs.orgnih.gov

Asymmetric Hydrogenation: This technique is widely used for the synthesis of chiral amines. researchgate.netacs.orgnih.gov The asymmetric hydrogenation of prochiral imines or enamines, which can be precursors to the aminoethyl group, is a direct and efficient method. nih.gov Transition metal catalysts, often in complex with chiral ligands, are employed to achieve high enantioselectivity. researchgate.netacs.orgnih.gov For example, palladium-catalyzed asymmetric hydrogenation of enamines has been shown to produce chiral cyclic amines with excellent enantioselectivities. dicp.ac.cn

Brønsted Acid Catalysis: Chiral Brønsted acids can act as effective organocatalysts in a variety of asymmetric transformations. nih.govresearchgate.netacs.orgnih.govrsc.org They can activate substrates towards nucleophilic attack in an enantioselective manner. researchgate.net This approach has been successfully applied to the synthesis of natural products and pharmaceuticals, demonstrating its versatility in creating chiral centers. nih.govresearchgate.net For instance, chiral phosphoric acids have been used in asymmetric protonation reactions with very low catalyst loadings. nih.gov

Table 2: Asymmetric Catalysis Approaches for Chiral Amine Synthesis

Catalytic MethodCatalyst TypeSubstrate ExampleKey Advantage
Asymmetric HydrogenationChiral transition-metal complexes researchgate.netacs.orgnih.govImines, Enamines researchgate.netnih.govHigh efficiency and enantiocontrol in forming chiral amines. researchgate.net
Brønsted Acid CatalysisChiral phosphoric acids, (thio)ureas nih.govresearchgate.netacs.orgnih.govrsc.orgN-acyliminium ions researchgate.netEnvironmentally friendly and offers new retrosynthetic possibilities. nih.govresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having served its purpose of inducing chirality. wikipedia.org This method is a well-established strategy for asymmetric synthesis. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the aminoethyl group or the formation of the chiral centers on the cyclohexane ring. nih.govresearchgate.net For example, (R)-1-phenylethylamine is a commonly used chiral auxiliary in the diastereoselective synthesis of various compounds, including tetrahydro-β-carboline derivatives. researchgate.net The diastereomeric products formed can often be separated by chromatography, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product. researchgate.net

Stereospecific rearrangement reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, can also be employed. acs.org Pericyclic reactions, such as the Johnson-Claisen rearrangement, are known for their high degree of stereospecificity. acs.org This approach could be used to establish the stereochemistry of substituents on the cyclohexane ring. For instance, an enantioenriched 3-(aryl)cyclohex-2-enol could undergo a stereospecific nih.govnih.gov-sigmatropic rearrangement to create an all-carbon quaternary stereogenic center with high enantioselectivity. acs.org

Control and Isomerization of Cis-Trans Configurations

The relative orientation of the substituents on the cyclohexane ring, known as cis-trans isomerism, is a critical aspect of the stereochemistry of this compound. researchgate.netresearchgate.net The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.

Controlling the cis-trans configuration can be achieved during the synthesis through diastereoselective reactions as discussed previously. nih.govresearchgate.net Additionally, isomerization processes can be used to convert an undesired isomer into the desired one. For example, a dynamic isomerization process catalyzed by a single transaminase has been developed to convert a cis/trans diastereomeric mixture of 4-substituted cyclohexane-1-amines to the thermodynamically more stable trans diastereomer. nih.gov This process exploits the diastereomer selectivity of the enzyme and the thermodynamic preference for the trans isomer. nih.gov

Techniques for Stereoisomer Separation and Purification

When a synthesis does not yield a single stereoisomer, separation and purification techniques are necessary.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating stereoisomers. nih.gov Diastereomers, having different physical properties, can often be separated by standard chromatographic methods like flash chromatography or HPLC on a normal or reversed-phase column. stackexchange.com Enantiomers, which have identical physical properties in a non-chiral environment, require a chiral environment for separation. This can be achieved by using a chiral stationary phase (chiral HPLC) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column. nih.govjocpr.com Gas chromatography can also be used to separate diastereomeric amides of cyclic amines. acs.org

Crystallization: Crystallization can be an effective method for separating diastereomers. stackexchange.com The formation of salts with a chiral acid or base can lead to diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. stackexchange.com

Table 3: Common Techniques for Stereoisomer Separation

TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC)Differential partitioning of components between a stationary and mobile phase. nih.govSeparation of both diastereomers and, with a chiral stationary phase, enantiomers. nih.gov
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase. acs.orgSeparation of volatile diastereomeric derivatives. acs.org
CrystallizationDifferences in solubility of stereoisomers or their diastereomeric derivatives. stackexchange.comSeparation of diastereomers or resolution of enantiomers via diastereomeric salt formation. stackexchange.com

Chromatographic Resolution (e.g., silica (B1680970) gel column chromatography)

Chromatographic techniques, particularly silica gel column chromatography, are powerful tools for the separation of stereoisomers of functionalized cyclohexane derivatives. The principle behind this method lies in the differential adsorption of the isomers onto the stationary phase (silica gel) as they are passed through the column with a mobile phase.

For compounds like this compound, direct separation of enantiomers on a chiral stationary phase is possible. However, a more common and often more practical approach involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent. These resulting diastereomers possess different physical and chemical properties, allowing for their separation on a standard achiral stationary phase like silica gel.

The separation efficiency is highly dependent on the choice of the mobile phase (eluent). A systematic variation of solvent polarity is typically employed to achieve optimal separation. For instance, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate diastereomers with small differences in their affinity for the silica gel. The selection of an appropriate solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC).

Key Parameters in Chromatographic Resolution:

ParameterDescriptionTypical Values/Conditions for Cyclohexylamine Derivatives
Stationary Phase The solid adsorbent material packed in the column.Silica gel (60-200 mesh) is commonly used due to its polarity and versatility.
Mobile Phase The solvent or solvent mixture that carries the sample through the column.Mixtures of hexane (B92381) and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol (B129727) are frequently employed, with the ratio adjusted to optimize separation.
Loading Technique The method of applying the sample to the column.Dry loading (adsorbing the sample onto a small amount of silica gel before loading) or wet loading (dissolving the sample in a minimal amount of the mobile phase) can be used.
Elution Mode The process of passing the mobile phase through the column.Isocratic (constant solvent composition) or gradient (varying solvent composition) elution can be performed.
Detection The method used to monitor the separation.Fractions are collected and analyzed by techniques such as TLC, HPLC, or NMR spectroscopy.

This table is a generalized representation based on common practices for separating similar compounds and is for illustrative purposes.

Fractional Crystallization and Recrystallization

Fractional crystallization is a classical and widely used method for the separation of stereoisomers, particularly for the resolution of racemic mixtures. This technique relies on the differences in solubility between diastereomers in a given solvent.

The process involves the reaction of the racemic this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different crystal lattice energies and, consequently, different solubilities.

By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomer is then isolated by filtration. Subsequent recrystallization steps can be performed to enhance the purity of the separated diastereomer. Finally, the chiral resolving agent is removed to yield the desired enantiomer of this compound.

Commonly Used Chiral Resolving Agents for Amines:

Resolving AgentTypeComments
(+)-Tartaric AcidChiral AcidReadily available and widely used for resolving basic compounds.
(-)-Mandelic AcidChiral AcidEffective for a variety of amines.
(+)-Camphorsulfonic AcidChiral AcidA strong acid that forms well-defined crystalline salts.
BrucineChiral BaseA naturally occurring alkaloid used for resolving acidic compounds, but can also be used to form diastereomeric complexes with amines.

This table provides examples of common resolving agents and is not an exhaustive list.

The success of fractional crystallization is highly dependent on the formation of well-defined, crystalline diastereomeric salts and a significant difference in their solubilities. The choice of solvent is critical and is often determined empirically through screening various solvents and solvent mixtures.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of various substituents, formation of amide bonds, and preparation of salts.

To achieve selectivity in multi-step syntheses, the nucleophilic amino group often requires protection. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are common choices for amine protection due to their stability in various reaction conditions and their susceptibility to cleavage under specific, controlled environments. researchgate.netwikipedia.org

N-Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.netderpharmachemica.com This method is widely applicable to both aliphatic and aromatic amines. derpharmachemica.com The resulting N-Boc carbamate (B1207046) is stable under most nucleophilic and basic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net The use of catalysts like iodine or Lewis acids can facilitate the N-tert-butoxycarbonylation under mild or solvent-free conditions. organic-chemistry.org For instance, (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid is a known derivative where the amino group is protected by this strategy. molbase.com

N-Benzyloxycarbonyl (Cbz) Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as aqueous sodium carbonate. wikipedia.org This protecting group is stable to basic and mildly acidic conditions. ijacskros.com A key advantage of the Cbz group is its facile removal by catalytic hydrogenation, a process that is often clean and efficient. ijacskros.comorganic-chemistry.org Aqueous media, sometimes with additives like β-cyclodextrin, can be employed as an environmentally benign solvent system for Cbz protection. researchgate.net

Table 1: Common Protection Strategies for Amino Groups
Protecting GroupReagentTypical ConditionsDeprotection Method
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, H₂O)Acid (e.g., TFA, HCl)
benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃), Solvent (e.g., H₂O, Dioxane)Catalytic Hydrogenation (e.g., H₂, Pd/C)

The primary amino group of Methyl 4-(1-aminoethyl)cyclohexanecarboxylate can readily react with carboxylic acids or their activated derivatives to form stable amide bonds. This reaction is fundamental in peptide synthesis and the creation of various functional molecules. whiterose.ac.uk Direct amidation between a carboxylic acid and an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.com Therefore, coupling agents are commonly employed to facilitate the reaction under milder conditions. ucl.ac.ukyoutube.com

Common strategies for amide bond formation include:

Use of Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.comyoutube.com

Activated Esters: The carboxylic acid can be pre-activated to form an active ester, which then reacts with the amine.

Acyl Chlorides: The most reactive derivatives, acyl chlorides, react readily with amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Catalytic methods for the direct amidation of esters with amines are also being developed, using catalysts based on elements like niobium (Nb₂O₅) or manganese, which can promote the reaction under solvent-free conditions. researchgate.net These methods offer a greener alternative to traditional stoichiometric activators. ucl.ac.uk

As a basic compound, the amino group of this compound reacts with acids to form salts. The most common salt is the hydrochloride, which is typically a crystalline solid that is easier to handle, purify, and store than the free base. fishersci.canih.gov The hydrochloride salt is generally more soluble in water compared to the free base. fishersci.ca

The salt is prepared by treating a solution of the amine in an organic solvent, such as diethyl ether or ethanol, with hydrochloric acid. orgsyn.org The HCl can be added as a concentrated aqueous solution, a solution in an organic solvent (like dioxane), or as a gas. orgsyn.orgunirioja.es The resulting hydrochloride salt usually precipitates from the solution and can be collected by filtration. orgsyn.org Numerous analogs, such as methyl trans-4-aminocyclohexanecarboxylate hydrochloride and methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride, are well-documented as stable salts. fishersci.cacenmed.comachemblock.comnih.gov

Reactions Involving the Methyl Ester Group

The methyl ester functionality offers another site for chemical modification, primarily through reactions that cleave the ester bond.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(1-aminoethyl)cyclohexanecarboxylic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is the most common method. It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). unirioja.es The reaction is typically carried out in a water-miscible co-solvent like methanol (B129727) or ethanol. The process is irreversible as the final product is the carboxylate salt. Subsequent acidification is required to protonate the carboxylate and the amino group. The kinetics of alkaline hydrolysis for various methyl cyclohexanecarboxylates have been studied, showing the influence of stereochemistry and substituents on the reaction rate. rsc.org

Acid-catalyzed hydrolysis is also possible but is a reversible process. It is typically performed by heating the ester in an aqueous solution containing a strong acid like sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, a large excess of water is used.

This transformation is crucial for synthesizing derivatives where a free carboxylic acid is required, such as in the preparation of certain pharmaceutical intermediates or for subsequent coupling reactions involving the carboxyl group. google.comgoogleapis.com

Table 2: Hydrolysis of Methyl Ester to Carboxylic Acid
ConditionReagentsTypical SolventNotes
Basic (Saponification)NaOH, KOH, LiOHH₂O/Methanol, H₂O/EthanolIrreversible reaction; yields carboxylate salt. Requires final acidification.
AcidicH₂SO₄, HClWaterReversible reaction; equilibrium driven by excess water.

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. For this compound, this allows the conversion of the methyl ester into other esters (e.g., ethyl, propyl). The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonating the carbonyl oxygen of the ester, which enhances its electrophilicity. The new alcohol then acts as a nucleophile. The reaction is an equilibrium process, and to favor the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification is initiated by a nucleophilic alkoxide, which is more nucleophilic than the alcohol. The alkoxide attacks the carbonyl carbon of the ester. This method also requires the use of the corresponding alcohol as the solvent to ensure the presence of the desired alkoxide. masterorganicchemistry.com

Various catalysts, including scandium triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), have been shown to be effective for transesterification under mild conditions. organic-chemistry.org This reaction is useful for modifying the properties of the molecule, such as its solubility or reactivity, by changing the ester group.

Cyclohexane (B81311) Ring Modifications

The saturated carbocyclic core of this compound can be subjected to several transformative reactions to alter its structure and properties. Key modifications include aromatization and ring expansion.

Aromatization: A significant transformation of the cyclohexane ring is its dehydrogenation to form an aromatic phenyl ring. This process, known as aromatization, fundamentally alters the geometry and electronic properties of the molecule, converting the alicyclic scaffold into an aromatic one. This is typically achieved under catalytic conditions at elevated temperatures. For instance, platinum-based catalysts are highly effective for the dehydrogenation of cyclohexanes. escholarship.orgosti.govresearchgate.netrepec.org The dehydrogenation of cyclohexane and its derivatives, such as methylcyclohexane, has been extensively studied, demonstrating high conversion rates to their corresponding aromatic counterparts. escholarship.orgnih.gov While direct studies on this compound are not prevalent, the principles of catalytic dehydrogenation are broadly applicable to substituted cyclohexanes. The reaction would yield the corresponding aromatic analogue, Methyl 4-(1-aminoethyl)benzoate.

Ring Expansion: The expansion of a six-membered ring to a seven-membered or larger ring system represents another possible modification. Such transformations can be achieved through various synthetic methodologies, including Tiffeneau–Demjanov rearrangement or related reactions. Although complex, these reactions are valuable for accessing larger ring structures which are of interest in medicinal chemistry and materials science. nih.gov For example, ring expansion of aminocyclohexane derivatives can lead to the formation of azepane skeletons, which are important heterocyclic motifs. nih.gov

TransformationReagents and ConditionsProduct TypePotential Application
Aromatization Pt/C, High TemperatureAromatic (Phenyl) DerivativeAltering electronic properties, creating rigid structures
Ring Expansion e.g., NaNO₂, HCl, H₂OSeven-membered ring (Azepane derivative)Accessing novel heterocyclic scaffolds

Derivatization for Enhanced Reactivity or Specific Research Objectives

The amino and ester functional groups of this compound are prime targets for derivatization to enhance reactivity, introduce new functionalities, or conjugate the molecule to other chemical entities.

N-Acylation: The secondary amino group can be readily acylated to form amides. This is a common strategy to protect the amino group or to introduce specific acyl moieties. A standard reagent for this transformation is acetic anhydride, which converts the amine to the corresponding acetamide. researchgate.netresearchgate.net This reaction is generally high-yielding and can be performed under mild conditions. The resulting N-acetyl derivative often exhibits different solubility and reactivity profiles compared to the parent amine.

N-Alkylation: The secondary amine can also undergo N-alkylation to introduce additional alkyl groups. This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. N-alkylation further modifies the steric and electronic properties of the nitrogen atom and can be used to synthesize tertiary amines with diverse substituents. nih.gov Over-alkylation can be a challenge in these reactions, requiring careful control of stoichiometry and reaction conditions. youtube.com

Amide Formation from the Ester: The methyl ester group can be converted to an amide by reaction with a primary or secondary amine. This aminolysis reaction is a straightforward method for introducing a wide variety of substituents and is often facilitated by heating or the use of catalysts. dur.ac.ukbath.ac.uk The direct condensation of an amine with the ester can provide a diverse library of amide derivatives. For more challenging couplings, activating agents such as dicyclohexylcarbodiimide (DCC) can be used with the corresponding carboxylic acid (obtained from ester hydrolysis). khanacademy.org

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, yielding the corresponding 4-(1-aminoethyl)cyclohexylmethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.combyjus.comchegg.comyoutube.com This reaction converts the ester functionality into a hydroxyl group, which can then be used for further synthetic modifications.

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1-aminoethyl)cyclohexanecarboxylic acid, under either acidic or basic conditions. rsc.org This transformation is fundamental for subsequent reactions that require a free carboxylic acid, such as amide bond formation using coupling agents or conversion to other carboxylic acid derivatives.

Derivatization ReactionFunctional Group TargetedTypical ReagentsProduct Functional GroupPurpose of Derivatization
N-Acylation Secondary AmineAcetic Anhydride, PyridineAmideProtection of amine, introduction of acyl groups
N-Alkylation Secondary AmineAlkyl Halide, BaseTertiary AmineModification of steric/electronic properties
Amide Formation Methyl EsterAmine, HeatAmideIntroduction of diverse amide functionalities
Ester Reduction Methyl EsterLiAlH₄, EtherPrimary AlcoholConversion to a hydroxyl group for further reactions
Ester Hydrolysis Methyl EsterNaOH, H₂O/MeOHCarboxylic AcidPreparation for coupling reactions

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Methyl 4-(1-aminoethyl)cyclohexanecarboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet. The protons of the cyclohexyl ring would produce a complex series of multiplets in the aliphatic region of the spectrum. The methine proton of the aminoethyl group (-CH(NH₂)-) and the methyl protons of the ethyl group (-CH₃) would also give rise to characteristic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. Key expected signals include the carbonyl carbon of the ester group, the carbon of the methyl ester, the carbons of the cyclohexane (B81311) ring, and the carbons of the 1-aminoethyl substituent. The chemical shifts of the cyclohexane ring carbons would indicate whether the substituents are in cis or trans positions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings within the cyclohexane ring and the ethyl group, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment ¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
~ 3.6 - 3.7Singlet-OCH₃~ 175 - 177C=O (Ester)
~ 2.5 - 3.0Multiplet-CH(NH₂)~ 50 - 55-OCH₃
~ 1.0 - 2.2MultipletsCyclohexane-H~ 40 - 50-CH(NH₂)
~ 1.0 - 1.2Doublet-CH-CH₃~ 25 - 40Cyclohexane-C
~ 15 - 20-CH-CH₃

Mass Spectrometry (GC-MS, LC-MS, ITMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

GC-MS and LC-MS: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized for the analysis of this compound. For GC-MS analysis, derivatization of the amino group might be necessary to improve volatility. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for similar cyclohexane derivatives often involve the loss of the ester group or fragments from the cyclohexane ring.

Ion Trap Mass Spectrometry (ITMS): ITMS can provide more detailed structural information through MS/MS experiments, where specific ions are isolated and further fragmented to establish their structure.

Ion (m/z) Possible Fragment
M⁺Molecular Ion
M-31Loss of -OCH₃
M-59Loss of -COOCH₃
M-44Loss of -CH(NH₂)CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, the C=O stretching of the ester group, and C-O stretching vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3300 - 3400N-H StretchPrimary Amine
~ 2850 - 2950C-H StretchAliphatic (Cyclohexane, Ethyl)
~ 1730 - 1750C=O StretchEster
~ 1100 - 1300C-O StretchEster

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile or thermally labile compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). The method would be validated to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or MS

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the polar amino group (e.g., by silylation or acylation) might be necessary to prevent peak tailing and improve chromatographic performance. A capillary column with a non-polar or medium-polarity stationary phase would be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Parameter Typical Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Detector FID or MS
Oven Program Temperature gradient (e.g., 100 °C to 250 °C)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the qualitative monitoring of reactions and assessment of compound purity. libretexts.orgchemistryhall.com For this compound, TLC serves as a rapid and economical method to separate the compound from starting materials, by-products, or degradation products based on differential partitioning between a stationary phase and a mobile phase. aga-analytical.com.pl

The stationary phase typically consists of a thin layer of silica (B1680970) gel coated on an inert backing like glass or aluminum. chemistryhall.com Given the presence of a polar amino group and a moderately polar ester group, this compound is expected to be a compound of moderate polarity. The separation mechanism relies on the interactions of these functional groups with the polar silica gel. youtube.com

A suitable mobile phase, or eluent, would be a mixture of a less polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is optimized to achieve a retention factor (Rƒ) that allows for clear separation, typically between 0.2 and 0.8. chemistryhall.com The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Visualization of the compound spot on the TLC plate, as it lacks a strong UV chromophore, would require the use of chemical staining agents. Common stains for this purpose include:

Ninhydrin solution: Reacts with the primary amine group to produce a characteristic purple or pink spot upon heating.

Potassium permanganate (B83412) (KMnO₄) solution: A general stain that reacts with compounds that can be oxidized, appearing as a yellow or brown spot on a purple background.

By comparing the Rƒ value of the sample to that of a known standard on the same plate, TLC can be used for preliminary identification and purity assessment. libretexts.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed and efficiency over traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For this compound, a UPLC method would provide quantitative data on its purity and stability.

A typical UPLC method for this compound would likely employ reverse-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is more polar. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities.

A potential UPLC method could be configured as follows:

ParameterCondition
Column Acquity UPLC BEH C18 (or equivalent), 1.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C
Detection Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD)

The inclusion of formic acid in the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance. Since the compound lacks a UV chromophore, detection via mass spectrometry or an evaporative light scattering detector would be necessary for accurate quantification. sielc.com

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. For this compound, the molecular formula is C₁₀H₁₉NO₂. The theoretical elemental composition is calculated from its molecular weight (185.27 g/mol ).

The experimentally determined percentages for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the elemental composition of the molecule.

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.01110120.1164.85%
HydrogenH1.0081919.15210.34%
NitrogenN14.007114.0077.56%
OxygenO15.999231.99817.27%

X-ray Diffraction for Absolute Stereochemistry Determination

This compound is a chiral molecule, containing stereogenic centers. Determining the absolute configuration (the precise three-dimensional arrangement of atoms) of these centers is critical. Single-crystal X-ray diffraction is the most definitive method for this purpose. springernature.comthieme-connect.de

The primary challenge is obtaining a single crystal of the compound suitable for analysis, as many small organic molecules can be difficult to crystallize. nih.gov If the compound itself is an oil or does not readily crystallize, it is often converted into a crystalline salt by reacting it with a suitable acid. For determining absolute stereochemistry, forming a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) is a common strategy.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray radiation used is near the absorption edge of an atom in the crystal, a phase shift occurs. thieme-connect.de This effect breaks Friedel's law, meaning that reflections from opposite sides of a crystal plane (hkl and -h-k-l) will have slightly different intensities. By carefully measuring these differences, the absolute arrangement of atoms in space can be determined. The presence of a heavier atom (like chlorine or bromine from a hydrochloride or hydrobromide salt) can enhance this effect, improving the reliability of the assignment. soton.ac.uk The result is often expressed using the Flack parameter, where a value close to zero for a given stereochemical model indicates a correct assignment of the absolute configuration. soton.ac.uk

Purity and Isomeric Purity Assessment

Assessing the purity of this compound involves quantifying both chemical and isomeric impurities.

Isomeric Purity: Isomeric purity refers to the relative proportions of the different stereoisomers of the molecule. Since this compound has multiple stereocenters, it can exist as a mixture of diastereomers and enantiomers.

Diastereomeric Purity: Diastereomers have different physical properties and can typically be separated and quantified using standard chromatographic techniques like the UPLC method described above. The ratio of diastereomers can be determined from the relative peak areas in the chromatogram.

Enantiomeric Purity (Enantiomeric Excess): Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard TLC or UPLC. Their separation requires a chiral environment, most commonly achieved through chiral chromatography. This involves using a UPLC or HPLC system equipped with a Chiral Stationary Phase (CSP). Amylose- or cellulose-derived CSPs are frequently effective for separating the enantiomers of compounds like amino acid esters. researchgate.net By using a suitable chiral column and mobile phase, the enantiomers of this compound can be resolved into two distinct peaks. The enantiomeric excess (e.e.) can then be calculated from the areas of the two enantiomer peaks, providing a quantitative measure of the sample's optical purity.

Purity TypeAssessment MethodPrinciple of Separation
Chemical Purity UPLC / HPLCDifferential partitioning between a nonpolar stationary phase and a polar mobile phase.
Diastereomeric Purity UPLC / HPLCDifferences in physical properties lead to different retention times on a standard column.
Enantiomeric Purity Chiral UPLC / HPLCDifferential interaction of enantiomers with a chiral stationary phase.

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis of Cyclohexane (B81311) Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation, which is the most stable arrangement due to the minimization of angular and torsional strain. For a substituted cyclohexane like Methyl 4-(1-aminoethyl)cyclohexanecarboxylate, the substituents—the methyl carboxylate group and the 1-aminoethyl group—can occupy either axial or equatorial positions.

Molecular modeling techniques, using force fields like CHARMM and AMBER, are employed to analyze the conformational landscape of the molecule. The relative stability of different conformers is determined by calculating their potential energies. The two primary chair conformations arise from a "ring-flip."

Equatorial vs. Axial Positioning: Substituents are generally more stable in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. For this compound, the trans isomer, where both bulky substituents can occupy equatorial positions, is significantly more stable than the cis isomer, where one substituent is forced into an axial position. Computational models can quantify this energy difference. The chair conformation is the most stable form for cyclohexane rings. kg.ac.rs

Energy Calculations: The energy difference (ΔE) between conformers can be calculated, providing a quantitative measure of their relative populations at equilibrium. The conformer with both the methyl carboxylate and the aminoethyl groups in the equatorial position is the global energy minimum.

Table 1: Hypothetical Conformational Energy Analysis

Isomer Methyl Carboxylate Position 1-Aminoethyl Position Relative Energy (kcal/mol)
trans Equatorial Equatorial 0.00 (most stable)
cis Equatorial Axial > 4.0

Quantum Chemical Calculations (e.g., Density Functional Theory for reaction mechanisms, transition states)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. researchgate.net DFT methods like B3LYP are used to optimize molecular geometry, calculate thermodynamic properties, and map reaction pathways. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. researchgate.net For this compound, the nitrogen atom of the amino group is expected to be a primary contributor to the HOMO, indicating its role as a key nucleophilic site.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, MEP analysis would highlight the electronegative oxygen atoms of the carboxylate group and the lone pair on the nitrogen atom as sites of negative potential, making them targets for electrophiles. nih.gov

Reaction Mechanisms and Transition States: DFT is used to model reaction mechanisms by locating transition state structures and calculating activation energies. For instance, in a reaction involving the amino group, DFT can elucidate the pathway, the geometry of the transition state, and the energy barrier, predicting the reaction's feasibility and kinetics. nih.gov

Table 2: Representative DFT-Calculated Parameters

Parameter Description Typical Calculated Value Implication
HOMO Energy Energy of the highest occupied molecular orbital -6.5 eV Indicates electron-donating ability (nucleophilicity)
LUMO Energy Energy of the lowest unoccupied molecular orbital +1.2 eV Indicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMO 7.7 eV Reflects chemical reactivity and kinetic stability

Molecular Docking and Molecular Dynamics Simulations (for studying interactions in biological systems as a building block)

As a structural building block, this compound can be incorporated into larger molecules designed to interact with biological targets like enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are essential computational tools for this purpose. nih.govnajah.edu

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. kg.ac.rs Software like AutoDock is used to place the ligand into the binding site of a receptor and score the resulting poses based on binding affinity, typically expressed in kcal/mol. nih.govmdpi.com The amino and carboxylate groups of the molecule are key for forming hydrogen bonds and electrostatic interactions, which are critical for stable binding. Docking studies can identify key amino acid residues that interact with the ligand. kg.ac.rsnajah.edu

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the stability and dynamics of the ligand-protein complex over time (e.g., nanoseconds). nih.govnih.gov Using software like GROMACS, MD simulations provide insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds. mdpi.comresearchgate.net Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone from its initial position, indicating the stability of the complex. A low and stable RMSD value (e.g., below 0.3 nm) suggests the system is well-converged and the ligand is stably bound. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex. nih.gov

Table 3: Illustrative Molecular Docking and MD Simulation Results

Parameter Description Example Finding
Docking
Binding Affinity Strength of the ligand-receptor interaction -8.5 kcal/mol
Key Interactions Specific bonds formed with protein residues Hydrogen bonds with SER190, GLY219. kg.ac.rs
MD Simulation
RMSD Stability of the complex over time Stable RMSD below 0.3 nm over 100 ns. nih.gov

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the chemical reactivity and selectivity of this compound.

Site Selectivity: As indicated by FMO and MEP analyses, the molecule has multiple reactive sites. The primary nucleophilic site is the amino group, while the carbonyl carbon of the ester is an electrophilic site. Computational models can predict which site is more likely to react under specific conditions (e.g., with an electrophile or a nucleophile). For electrophilic aromatic substitution-type reactions, models can predict the most likely position of attack. chemrxiv.org

Thermodynamic and Kinetic Control: By calculating the energies of potential products and the activation energies of the pathways leading to them, computational chemistry can predict whether a reaction is under thermodynamic or kinetic control. This helps in choosing reaction conditions to favor the formation of a desired product. For example, the reaction of the amino group can be directed to avoid side reactions at the ester group by selecting appropriate reagents and conditions, guided by computational predictions.

Descriptor-Based Prediction: Quantitative Structure-Activity Relationship (QSAR) models can use calculated descriptors (e.g., HOMO/LUMO energies, dipole moment) to predict the biological activity or reactivity of a series of compounds derived from this scaffold. nih.gov Global descriptors of chemical activity, such as molecular hardness, softness, and the electrophilicity index, can be calculated to provide a quantitative comparison of reactivity with other molecules. nih.gov

Future Research Directions

Development of More Efficient and Sustainable Stereoselective Synthetic Methodologies

The presence of multiple stereocenters in Methyl 4-(1-aminoethyl)cyclohexanecarboxylate makes its stereoselective synthesis a critical area for future research. While methods for the synthesis of related substituted cyclohexanes exist, the development of more efficient and environmentally friendly approaches remains a key objective. Future research should focus on:

Asymmetric Catalysis: Investigating novel catalytic systems, including transition metal catalysts with chiral ligands and organocatalysts, to achieve high diastereo- and enantioselectivity in the synthesis of the key structural motifs. This could involve asymmetric hydrogenation of a suitable unsaturated precursor or stereoselective amination reactions.

Biocatalysis: Exploring the use of enzymes, such as transaminases or ammonia (B1221849) lyases, for the stereoselective introduction of the amino group. Biocatalytic methods often offer high selectivity under mild reaction conditions, contributing to more sustainable synthetic processes.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative analysis of potential stereoselective synthetic strategies is presented in the table below.

MethodologyPotential AdvantagesPotential Challenges
Asymmetric Catalysis High efficiency and selectivity, broad substrate scope.Catalyst cost and sensitivity, optimization of reaction conditions.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate specificity.
Flow Chemistry Improved safety and scalability, precise control over reaction parameters.Initial setup costs, potential for clogging.
Renewable Feedstocks Enhanced sustainability, reduced environmental impact.Availability and cost of starting materials, development of efficient conversion pathways.

Exploration of Novel Chemical Reactivity and Transformations

The functional groups present in this compound—a primary amine, an ester, and a cyclohexane (B81311) ring—provide a rich platform for exploring novel chemical transformations. Future research in this area could include:

Derivatization of the Amino Group: Investigating a wide range of reactions at the amino group, such as acylation, alkylation, and arylation, to generate a diverse library of N-functionalized derivatives. These new compounds could exhibit unique biological activities or material properties.

Transformations of the Ester Group: Exploring the reduction, hydrolysis, and amidation of the methyl ester to access the corresponding alcohol, carboxylic acid, and amide derivatives. These transformations would further expand the chemical space accessible from this scaffold.

Ring-Opening and Ring-Expansion Reactions: Investigating reactions that modify the cyclohexane core. Although challenging, such transformations could lead to novel molecular architectures with interesting properties.

Polymerization: Exploring the potential of this compound as a monomer for the synthesis of novel polyamides or polyesters, which could have applications in materials science.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules and advanced materials.

Pharmaceuticals and Agrochemicals: The presence of a chiral amino group and a cyclohexyl ring, motifs found in many bioactive molecules, suggests its potential as a key intermediate in the synthesis of new therapeutic agents and crop protection chemicals. Future work could involve its incorporation into scaffolds targeting specific biological pathways.

Peptidomimetics: The constrained cyclohexane ring system can be used to create conformationally restricted amino acid mimics. Incorporating these into peptides could lead to compounds with enhanced stability and biological activity.

Functional Materials: As a difunctional monomer, it could be used in the synthesis of specialty polymers. For instance, polyamides derived from this compound might exhibit unique thermal or mechanical properties. Its derivatives could also be explored as components of liquid crystals or organic light-emitting diodes (OLEDs).

Deeper Computational Insights into Mechanism and Design

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts. Future computational studies could focus on:

Conformational Analysis: Performing detailed conformational analysis of the different stereoisomers to understand their preferred three-dimensional structures. This is crucial for understanding their interaction with biological targets or their packing in materials.

Reaction Mechanism Studies: Using quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the mechanisms of key synthetic reactions. This can aid in the optimization of reaction conditions and the design of more efficient catalysts.

QSAR and Molecular Docking: Employing Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations to predict the biological activity of derivatives of this compound. This can help prioritize the synthesis of compounds with the highest potential for desired applications.

Materials Property Prediction: Using molecular dynamics simulations to predict the properties of polymers and other materials derived from this compound, accelerating the discovery of new materials with desired functionalities.

Q & A

Q. What are the standard synthesis protocols for Methyl 4-(1-aminoethyl)cyclohexanecarboxylate derivatives?

Methodological Answer: A common approach involves acid-catalyzed esterification (e.g., reacting alcohols with sulfonamide ligands in green synthesis conditions) . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
  • Purification : Concentration under reduced pressure followed by filtration or crystallization .
  • Yield Optimization : Adjusting reaction time and catalyst concentration (e.g., yields up to 84% reported for analogous compounds) .

Q. Which analytical techniques are critical for structural confirmation of these compounds?

Methodological Answer: A multi-technique approach is essential:

Technique Application Example Data
NMR Assigning stereochemistry and functional groupsδ 175.7 (C=O), δ 60.3 (C-1) in CDCl₃
XRD Resolving crystal structuresConfirmation of cyclohexane ring puckering (envelope vs. screw-boat conformers)
ESI-MS Molecular mass validationm/z 358.25 [M – 1] for sulfonamide esters
FTIR Functional group identificationPeaks at 1730–1432 cm⁻¹ (C=O stretch)

Q. How can researchers optimize purification of these esters?

Methodological Answer:

  • Solvent Selection : Use ethyl acetate for solubility adjustments .
  • Crystallization : Achieve high-purity crystals via slow evaporation (e.g., lustrous white crystals with 84% yield) .
  • Chromatography : Column chromatography for complex mixtures, especially if byproducts form .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR, IR, and MS data for consistency. For example, unexpected NH stretches in IR (3263 cm⁻¹) should align with NH coupling in NMR .
  • XRD Confirmation : Use crystallography to resolve ambiguities (e.g., distinguishing cis/trans isomers) .
  • Computational Modeling : Employ DFT calculations to predict NMR shifts and compare with experimental data.

Q. What strategies enhance biological activity via structural modifications?

Methodological Answer:

  • Fluorination : Introducing fluorine (e.g., 4-fluorocyclohexane derivatives) improves metabolic stability and enzyme interactions .
  • Aminoethyl Side Chains : Modifying the aminoethyl group can alter hydrogen-bonding capacity, impacting receptor binding .
  • Comparative Studies : Benchmark against analogs (e.g., 4-hydroxy-4-(trifluoromethyl) derivatives) to assess SAR .

Q. How to assess biological interactions with enzyme targets?

Methodological Answer:

  • Enzyme Assays : Test inhibition of Rho-kinase or myosin phosphatase using purified enzymes (e.g., GTP·RhoA interactions) .
  • Docking Studies : Use software like AutoDock to predict binding modes of the cyclohexane core to active sites .
  • Kinetic Analysis : Measure IC₅₀ values for enzyme inhibition and correlate with structural features (e.g., ester vs. carboxylate groups) .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields across studies?

Methodological Answer:

  • Parameter Screening : Vary temperature, solvent polarity, and catalyst load (e.g., NaOH concentration in Michael additions ).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., chalcone derivatives in cycloadditions) .
  • Replication : Repeat experiments under identical conditions to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.